Boc-pro-gly-OH

Description

Pyrrolidine Ring Conformations

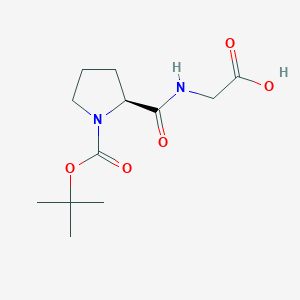

Proline adopts Cγ-exo or Cγ-endo ring puckering (Figure 1). The Boc group stabilizes the Cγ-exo conformation due to steric interactions with the glycine residue, as observed in analogous proline derivatives .

| Conformation | Torsion Angles (°) | Energy Preference |

|---|---|---|

| Cγ-exo | χ₁: 28.5, χ₂: -33.1 | Favored in Boc-Pro sequences |

| Cγ-endo | χ₁: -35, χ₂: 40 | Less common |

Peptide Bond Isomerism

The Pro-Gly peptide bond exists predominantly in the trans configuration (ω ≈ 180°), minimizing steric clash between the Boc group and glycine . However, minor cis populations (ω ≈ 0°) may occur, altering the end-to-end distance by ~2.9 Å .

Secondary Structure Propensity

This compound favors type II β-turns in solution, with the Pro-Gly sequence acting as a conformational hinge. This is evidenced by:

- ϕ/ψ angles of (-60°, 120°) for proline .

- Stabilization of intramolecular hydrogen bonds between the Boc carbonyl and glycine amide .

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

- Boc tert-butyl : δ 1.45 ppm (s, 9H).

- Proline α-H : δ 4.12–4.19 ppm (m, 1H).

- Glycine α-H : δ 3.75–3.88 ppm (d, 2H).

- Boc carbonyl : δ 155.2 ppm.

- Proline Cα : δ 62.1 ppm.

- Glycine Cα : δ 43.8 ppm.

Infrared (IR) Spectroscopy

- Amide I : 1,639–1,633 cm⁻¹ (C=O stretch, β-turn signature).

- Boc C=O : 1,705 cm⁻¹.

- Carboxylic acid O-H : 2,500–3,300 cm⁻¹ (broad).

Mass Spectrometry (MS)

- ESI-MS : [M+H]⁺ at m/z 273.1445 (calculated: 273.1453) .

- Fragmentation patterns include loss of the Boc group (m/z 173.0921) and cleavage at the Pro-Gly bond .

Crystallographic Studies and Solid-State Properties

While direct crystallographic data for this compound are limited, studies on analogous peptides reveal:

Hydrogen Bonding Networks

In the solid state, N-H···O=C interactions dominate:

Crystal Packing

Properties

IUPAC Name |

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-4-5-8(14)10(17)13-7-9(15)16/h8H,4-7H2,1-3H3,(H,13,17)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJXCLBLFPFXEN-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427195 | |

| Record name | BOC-PRO-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51785-82-1 | |

| Record name | BOC-PRO-GLY-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hydrolysis of Ethyl Ester Intermediate

The most efficient method involves hydrolysis of Boc-Pro-Gly-OEt (ethyl ester) using sodium hydroxide in tetrahydrofuran (THF). As reported in WO2017/8033, Boc-Pro-Gly-OEt (40 mmol) is treated with 4 equivalents of NaOH in THF at 20°C for 12 hours, followed by acidification to pH 1.0 with HCl. Ethyl acetate extraction and magnesium sulfate drying yield Boc-Pro-Gly-OH with 96% efficiency . This approach benefits from mild conditions and avoids epimerization, critical for preserving stereochemical integrity.

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) facilitate direct coupling between Boc-Pro-OH and Gly-OH. A 2024 study optimized this method by dissolving Boc-Pro-OH (4.65 mmol) and HOBt (5.58 mmol) in dichloromethane, activating the carboxyl group with DCC (5.58 mmol). After 30 minutes, the mixture is reacted with glycine zwitterion (15.8 mmol) in THF, yielding this compound at 45–80% depending on the amino acid side chain. Notably, glycine’s lack of chirality reduces steric hindrance, explaining its lower yield (50%) compared to phenylalanine (80%).

Mixed Anhydride Method

Isobutyl chloroformate and N-methylmorpholine (NMM) generate reactive intermediates for coupling. In a protocol from PMC4713359, Cbz-Pro-OH (12 mmol) and NMM (36 mmol) in THF at −78°C form a mixed anhydride with isobutyl chloroformate (12 mmol), which subsequently reacts with Gly-OtBu to yield Cbz-Pro-Gly-OtBu. While this method achieves 90% yield for Boc-Pro-Gly-OMe, the cryogenic conditions increase operational complexity.

BOP-Mediated Coupling

Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) enhances coupling efficiency in dichloromethane (DCM). A Wiley-VCH study combined Boc-Pro-OH (1 mmol) with BOP (1 mmol) and DIPEA (3 mmol) in DCM, reacting with glycine methyl ester to form Boc-Pro-Gly-OMe at 90% yield . Subsequent hydrolysis with NaOH yielded this compound, though ester hydrolysis introduces an additional step.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Fmoc-Based Strategy

Fmoc-protected Pro-Gly sequences are assembled on Wang resin, followed by Boc deprotection. A 2015 PMC study detailed Fmoc-Pro-Pro-Gly-OtBu synthesis using 4 M HCl in dioxane, achieving quantitative deprotection. While SPPS offers automation advantages, scalability remains limited compared to solution-phase methods.

Critical Analysis of Reaction Parameters

Solvent Selection

Base and Coupling Reagents

-

NaOH : Critical for zwitterion deprotonation; excess NaOH (4 eq.) maximizes nucleophilic attack in carbodiimide couplings.

-

DIPEA vs. NMM : DIPEA’s lower basicity (pKa = 10.75) reduces racemization risk compared to NMM (pKa = 7.4).

Comparative Performance of Methods

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Boc-pro-gly-OH undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.

Coupling Reactions: The compound can participate in peptide bond formation with other amino acids, facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.

Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide.

Major Products Formed

Deprotection: Glycine and proline derivatives.

Coupling: Extended peptide chains with this compound as a building block.

Scientific Research Applications

Peptide Synthesis

Role as a Building Block

Boc-pro-gly-OH is widely used in the synthesis of peptides due to its ability to provide precise control over the sequence and length of peptide chains. The Boc (tert-butyloxycarbonyl) protecting group allows for selective deprotection during synthesis, facilitating the formation of various peptide structures. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where it can be incorporated into growing peptide chains with high efficiency .

Synthetic Methods

The synthesis typically involves protecting the amino group of glycine with a Boc group through reactions with di-tert-butyl dicarbonate. The reaction conditions can vary, but commonly used solvents include acetonitrile and aqueous solutions. The versatility of this compound allows it to be used in various coupling reactions with other amino acids, enhancing its utility in complex peptide synthesis.

Enzymatic Assays

Substrate for Peptidases

this compound is employed as a substrate in enzymatic assays to study the activity and specificity of peptidases and proteases. By utilizing this compound, researchers can investigate how different enzymes interact with peptide bonds and assess their catalytic efficiency. This application is crucial for understanding enzyme mechanisms and developing potential therapeutic agents targeting specific proteolytic pathways .

Molecular Probes

Development of Molecular Probes

The structural modifications of this compound enhance its stability and bioavailability, making it an excellent candidate for developing molecular probes. These probes can be designed to interact selectively with target biomolecules, allowing for advanced imaging techniques and diagnostic applications in biological research . Such probes are essential for studying cellular processes and disease mechanisms at a molecular level.

Anticancer Research

Targeting Tumor-Associated Proteins

Recent studies have explored derivatives of this compound for their potential in anticancer therapies, particularly targeting fibroblast activation protein (FAP). FAP is a serine protease overexpressed on tumor-associated fibroblasts, making it a promising target for cancer treatment. By modifying this compound derivatives to enhance their affinity for FAP, researchers aim to develop novel therapeutic strategies that could inhibit tumor growth and metastasis .

Case Study 1: Collagen Triple Helix Stabilization

In a study examining the stabilization of collagen triple helices, this compound was utilized as part of a synthetic strategy to enhance the stability of designed peptides in hydrophobic environments. The results demonstrated that peptides containing this compound exhibited increased stability compared to those lacking this modification, underscoring its importance in structural biology applications .

Case Study 2: Cyclopolypeptide Synthesis

Another research highlighted the use of this compound in synthesizing cyclopolypeptides from plant sources. The study involved coupling Boc-protected dipeptides to create tetrapeptide units that were subsequently cyclized. This approach showcased the compound's versatility in generating complex cyclic structures essential for studying biological functions and interactions .

Mechanism of Action

The mechanism of action of Boc-pro-gly-OH involves its role as a protected amino acid derivative. The Boc group shields the amino functionality during peptide synthesis, allowing for selective deprotection

Biological Activity

Boc-Pro-Gly-OH, or N-Boc-prolylglycine, is a compound that has garnered attention in biochemical research for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, interactions with biological macromolecules, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the proline residue, which is commonly used in peptide synthesis to protect the amino group from undesired reactions. The molecular formula of this compound is C₉H₁₅N₃O₃, with a molecular weight of approximately 185.23 g/mol.

Synthesis Methods:

- Solid-Phase Peptide Synthesis (SPPS) : This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The Boc group is removed using trifluoroacetic acid (TFA) after each coupling step to facilitate further additions .

- Solution-Phase Synthesis : This technique allows for the synthesis of this compound in solution, where the amino acids are coupled in a controlled environment before purification .

Biological Activity

This compound exhibits various biological activities due to its peptide nature. Its composition allows it to interact with numerous biological macromolecules, influencing enzyme activity and cellular signaling pathways.

Enzyme Interactions

Research indicates that this compound can modulate the activity of specific enzymes:

- Proteolytic Enzymes : Peptides containing proline, such as this compound, are known to influence the structure and function of proteolytic enzymes. These interactions can affect metabolic pathways and cellular processes .

- Peptidases and Proteases : Studies have shown that derivatives of this compound can selectively bind to these enzymes, potentially leading to therapeutic applications in targeting diseases associated with dysregulated enzyme activity .

Cellular Effects

The compound's ability to influence cellular signaling pathways has been documented:

- Fibroblast Activation Protein (FAP) : Research suggests that this compound derivatives may target FAP, which is implicated in cancer progression, indicating potential therapeutic applications in oncology.

- Cell Proliferation and Migration : In vitro studies have demonstrated that peptides derived from this compound can affect cell proliferation and migration, essential processes in wound healing and cancer metastasis .

Study 1: Antitumor Activity

In a study examining the effects of various peptides on cancer cell lines, this compound exhibited significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Study 2: Antifungal Properties

Another investigation explored the antifungal activity of cyclic peptides related to this compound. Results indicated that these peptides demonstrated potent activity against pathogenic fungi such as Candida albicans and Trichophyton mentagrophytes, suggesting their utility in treating fungal infections .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound | Molecular Weight | Key Biological Activity |

|---|---|---|

| Boc-Pro-Ala-Gly-OH | 272.30 g/mol | Modulates enzyme activity; potential anticancer effects |

| Boc-Leu-Gly-Ala-OMe | 245.32 g/mol | Antimicrobial properties; influences cell signaling |

| Boc-Phe-Val-Gly-OH | 290.35 g/mol | Cytotoxic effects on various cancer cell lines |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of Boc-Pro-Gly-OH and Related Compounds

*Calculated based on molecular formula.

This compound vs. Fmoc-Gly-Pro-OH

- Structural Differences : Fmoc-Gly-Pro-OH uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. The Fmoc group is base-labile, enabling orthogonal deprotection in solid-phase peptide synthesis (SPPS), whereas Boc requires acidic conditions (e.g., trifluoroacetic acid) .

- Applications : Fmoc-Gly-Pro-OH is preferred in SPPS due to its compatibility with automated synthesizers, while this compound is more common in solution-phase synthesis or hybrid approaches .

This compound vs. Boc-Ala-Pro-OH

- Amino Acid Substitution: Boc-Ala-Pro-OH replaces glycine with alanine, introducing a methyl side chain. This increases hydrophobicity and molecular weight (286.3 vs. 272.3 g/mol) .

- Solubility: Boc-Ala-Pro-OH is explicitly noted to dissolve in DMSO, suggesting similar solubility for this compound under standard conditions .

This compound vs. Z-Gly-Pro-OH

- Protecting Group Stability: The Z group requires hydrogenolysis or strong acids (e.g., HBr/acetic acid) for removal, making it less versatile than Boc in acid-sensitive syntheses. However, Z-Gly-Pro-OH has niche applications in chiral separations due to its stereochemical properties .

- Functional Use : this compound is primarily a synthetic intermediate, while Z-Gly-Pro-OH is utilized in analytical methods like capillary electrophoresis for enantiomer resolution .

This compound vs. Boc-DL-Pro-OH

- Stereochemistry : Boc-DL-Pro-OH is a racemic mixture (D- and L-proline), whereas this compound contains L-proline. This makes Boc-DL-Pro-OH suitable for studying stereochemical effects in peptide activity .

- Molecular Complexity : The absence of glycine in Boc-DL-Pro-OH simplifies its structure but limits its utility in constructing longer peptide chains .

Q & A

Q. How can researchers synthesize Boc-Pro-Gly-OH and confirm its chemical purity?

Methodological Answer:

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Boc (tert-butyloxycarbonyl) chemistry. Couple Boc-protected proline to glycine via carbodiimide-mediated activation (e.g., DCC or EDC). Deprotect the Boc group using trifluoroacetic acid (TFA) .

- Purification : Employ reverse-phase HPLC with a C18 column, optimizing mobile phase gradients (e.g., water/acetonitrile with 0.1% TFA) to isolate the target compound .

- Characterization : Validate purity via H/C NMR (peaks at δ 1.4 ppm for Boc methyl groups) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What analytical techniques are most reliable for characterizing this compound in solution?

Methodological Answer:

- NMR Spectroscopy : Use H NMR in DMSO-d6 or CDCl3 to monitor backbone amide protons (δ 6.5–8.5 ppm) and proline ring conformation (δ 3.0–4.5 ppm) .

- HPLC-MS : Pair LC with electrospray ionization (ESI-MS) for real-time purity assessment and quantification .

- Circular Dichroism (CD) : Analyze secondary structure propensity in aqueous buffers (e.g., pH 7.4) to detect β-turn or polyproline helix conformations .

Q. How should researchers evaluate the stability of this compound under varying experimental conditions?

Methodological Answer:

- pH/Temperature Stability : Incubate samples in buffers (pH 2–12) and at temperatures (4–37°C). Monitor degradation via HPLC at timed intervals (e.g., 0, 24, 48 hrs) .

- Oxidative Stability : Expose to hydrogen peroxide (0.1–1% v/v) and analyze by LC-MS for oxidation products (e.g., proline hydroxylation) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in peptide folding or aggregation?

Methodological Answer:

- Kinetic Analysis : Use stopped-flow CD or fluorescence spectroscopy to track folding kinetics under denaturing conditions (e.g., urea gradient) .

- Isotopic Labeling : Incorporate N-glycine for NMR-based monitoring of conformational changes in real time .

- Molecular Dynamics (MD) Simulations : Simulate folding pathways using AMBER or GROMACS with explicit solvent models to correlate with experimental data .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:

- Data Triangulation : Compare NMR (DMSO vs. CDCl3), IR (amide I/II bands), and X-ray crystallography (if available) to identify solvent- or crystal-packing effects .

- Reproducibility Checks : Replicate synthesis/purification protocols from conflicting studies, noting deviations in reaction time, temperature, or purification methods .

Q. What strategies optimize this compound’s solubility for biophysical assays without compromising stability?

Methodological Answer:

- Solvent Screening : Test co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-20) in PBS buffer. Use dynamic light scattering (DLS) to assess aggregation .

- Design of Experiments (DOE) : Apply factorial design to evaluate interactions between pH, ionic strength, and temperature on solubility .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to proline-rich motifs (e.g., SH3 domains). Validate with SPR (surface plasmon resonance) for binding affinity .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., using Gaussian) to identify nucleophilic/electrophilic sites for chemical modification .

Q. What experimental controls are critical when studying this compound’s enantiomeric purity?

Methodological Answer:

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve D/L enantiomers .

- Vibrational CD (VCD) : Compare experimental and computed VCD spectra to confirm absolute configuration .

Contradiction Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer:

Q. How can interdisciplinary approaches enhance this compound’s application in drug delivery systems?

Methodological Answer:

- Hybrid Design : Conjugate with PEG for improved bioavailability. Characterize via SEC-MALS (size-exclusion chromatography with multi-angle light scattering) .

- In Vitro/In Vivo Correlation : Use Franz diffusion cells for transdermal permeability studies, followed by murine models for pharmacokinetic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.